GCS Inhibitory Potency: Eliglustat IC₅₀ Is 1,000-Fold Lower Than Miglustat
Eliglustat exhibits an IC₅₀ for glucosylceramide synthase inhibition that is approximately three orders of magnitude lower (more potent) than that of miglustat [1]. This difference in potency underpins the clinical observation that biochemical markers (chitotriosidase, CCL18, glucosylsphingosine) decrease comparably with eliglustat and ERT, whereas miglustat produces a weaker biomarker response [2].
| Evidence Dimension | GCS inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 25 nM (cell-free assay); 20 nM (intact MDCK cells); 24 nM (cell-free, tartrate salt) |
| Comparator Or Baseline | Miglustat: IC₅₀ = 10–50 µM |
| Quantified Difference | Eliglustat IC₅₀ is approximately 400- to 2,000-fold lower than miglustat (≈ 3 orders of magnitude) |
| Conditions | In vitro enzymatic assay (cell-free) for IC₅₀ comparison; clinical biochemical marker assessment in GD1 patients |
Why This Matters
Higher potency enables lower clinical doses (typically 84–100 mg BID) and reduces systemic drug load, contributing to a more favorable safety and tolerability profile compared to the less potent miglustat.
- [1] Peterschmitt MJ, et al. J Clin Med. 2023;12(9):3269. View Source
- [2] Smid BE, et al. Orphanet J Rare Dis. 2016;11:12. View Source
